Citric acid, monoester with propylene glycol
Description
Citric acid, monoester with propylene glycol (CAS: Not explicitly provided in evidence), is an ester formed by the reaction of citric acid with propylene glycol. This compound is characterized by the esterification of one hydroxyl group of propylene glycol with one of the three carboxylic acid groups of citric acid. It is used in diverse applications, including as a plasticizer, surfactant, and excipient in pharmaceuticals and food additives . Its synthesis involves controlled esterification to ensure monoester dominance, which is critical for optimizing properties like solubility, biodegradability, and biocompatibility .
Structure
3D Structure of Parent
Properties
CAS No. |
85252-24-0 |
|---|---|
Molecular Formula |
C9H16O9 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |
InChI Key |
FGYZAECYNNGYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Citric acid, monoester with propylene glycol can be synthesized through direct esterification or interesterification. In direct esterification, citric acid reacts with propylene glycol in the presence of an acid or alkaline catalyst . The reaction typically involves heating the mixture to facilitate the esterification process. The product from direct esterification is a mixture of monoester and diester .
Interesterification involves heating propylene glycol, fat, and an alkaline catalyst. This method also produces a mixture of monoester, diester, monoglyceride, and diglyceride . The monoester can be purified by molecular distillation, yielding a product of 90% purity .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous processes. Batch processes are suitable for a wide product range and smaller batch sizes, while continuous processes are better for a narrow product range and larger scale production . Reactor design is critical for producing high-quality emulsifiers .
Chemical Reactions Analysis
Types of Reactions
Citric acid, monoester with propylene glycol undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.
Oxidation: Reaction with oxidizing agents to form different products.
Common Reagents and Conditions
Esterification: Acid or alkaline catalysts, heating.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: Monoester and diester.
Hydrolysis: Citric acid and propylene glycol.
Oxidation: Various oxidized products depending on the conditions and reagents used.
Scientific Research Applications
Citric acid, monoester with propylene glycol has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Studied for its potential use in biological systems due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the food industry as an emulsifier in baking and non-dairy whipped products.
Mechanism of Action
The mechanism of action of citric acid, monoester with propylene glycol involves its emulsifying properties. It forms a film around entrapped air bubbles to stabilize the food system or forms mechanically strong crystalline films at water/oil interfaces that prevent the coalescence of dispersed droplets . This property is crucial in maintaining the texture and stability of food products.
Comparison with Similar Compounds
Structural Analogs
Propylene Glycol Monoesters of Fatty Acids
- Propylene Glycol Monolaurate (PGML): A C12 fatty acid monoester (e.g., Capmul PG-12®) used in lipid-based drug delivery systems. Unlike citric acid monoester, PGML exhibits lower drug solubility in isolation but shows enhanced microemulsion formation when blended with diesters (e.g., PG dilaurate) .
- Propylene Glycol Monocaprylate (PGMC): A C8 fatty acid monoester (e.g., Capmul PG-8®) with higher solubility for hydrophobic drugs (e.g., danazol) compared to C12 analogs. Its phase behavior in microemulsions is distinct, forming smaller particle sizes (<150 nm) when mixed with diesters .
Di- and Tri-esters
- Propylene Glycol Dicaprylocaprate (PGDC): A diester of C8/C10 fatty acids.
- Glycerol Tricaprylocaprate (GTCC): A triester with low HLB (~2). Unlike monoesters, GTCC requires higher surfactant ratios (e.g., Cremophor EL®) to form microemulsions, limiting its utility in low-surfactant formulations .
Other Glycol-Based Esters
Physical and Chemical Properties
Functional Performance
Drug Delivery Systems
- Citric acid monoester’s hydroxyl and carboxyl groups enable hydrogen bonding, enhancing solubility of polar APIs. In contrast, PG monocaprylate (C8) increases danazol solubility by 100-fold compared to aqueous solutions, while PG monolaurate (C12) shows 50-fold improvement .
- Blending monoesters with diesters (1:1 ratio) reduces lipid particle size by 30–50%, critical for improving bioavailability .
Plasticizers
- Citric acid monoester derivatives, such as poly(propylene glycol citrate), reduce PLA’s glass transition temperature (Tg) by 15°C, outperforming PEG-based plasticizers in impact resistance .
- Succinic acid-propylene glycol esters increase PVC flexibility but require higher concentrations (20–30 wt%) compared to citric acid-based plasticizers (15–20 wt%) .
Surfactants and Emulsifiers
- PG monocaprylate (HLB ~7) and PG monolaurate (HLB ~5) are more hydrophilic than citric acid monoester, making them preferable in oil-in-water emulsions .
Biological Activity
Citric acid, monoester with propylene glycol, commonly referred to as propylene glycol citrate, is a chemical compound notable for its diverse biological activities. This compound is synthesized through the esterification of citric acid and propylene glycol, resulting in a unique structure that combines the properties of both parent compounds. With a molecular formula of and a molecular weight of approximately 268.22 g/mol, it finds applications primarily in the cosmetic and food industries due to its emollient, humectant, and potential antimicrobial properties.
1. Humectant and Emollient Properties
This compound acts as a humectant , which means it helps retain moisture in cosmetic formulations. This property is particularly beneficial for skin hydration, making it an essential ingredient in lotions and creams. Additionally, its emollient characteristics provide a non-greasy feel, enhancing skin smoothness without leaving a sticky residue. Such properties are advantageous in products like after-shave lotions and beard softeners.
2. Antimicrobial Activity
Preliminary studies indicate that citric acid monoester may exhibit mild antimicrobial properties . This potential makes it a candidate for use in ecological deodorants and other personal care products aimed at reducing microbial growth on the skin . The compound's effectiveness against both Gram-positive and Gram-negative bacteria has been noted, suggesting its broad-spectrum antimicrobial potential .
3. Bioavailability Enhancement
Research has shown that citric acid monoester can enhance the bioavailability of certain active ingredients when used in formulations. For instance, when combined with other humectants or emollients, it can improve skin absorption rates significantly. This characteristic is particularly relevant in pharmaceutical applications where effective delivery of active compounds is crucial.
Comparative Analysis
To understand the unique properties of citric acid monoester with propylene glycol, it is helpful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| Citric Acid | C₆H₈O₇ | Natural preservative; sour flavor; antioxidant |
| Propylene Glycol | C₃H₈O₂ | Humectant; solvent; low toxicity |
| Glycerol | C₃H₈O₃ | Humectant; thickener; sweet taste |
| Sorbitan Monostearate | C₃₃H₆₄O₆ | Emulsifier; stabilizer; non-ionic surfactant |
| Citric Acid Monoester with PG | C₉H₁₆O₉ | Dual functionality as emollient and humectant; potential antimicrobial benefits |
This table illustrates that while many compounds serve specific functions (e.g., humectants or emulsifiers), citric acid monoester offers dual functionality along with additional benefits such as antimicrobial activity.
Study 1: Moisturizing Efficacy
A clinical study evaluated the moisturizing efficacy of formulations containing citric acid monoester with propylene glycol compared to traditional humectants like glycerol. Participants reported higher satisfaction levels regarding skin hydration and smoothness when using products containing the monoester.
Study 2: Antimicrobial Testing
In vitro tests conducted on various bacterial strains demonstrated that citric acid monoester exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The results suggest that this compound could be effectively utilized in personal care products aimed at reducing skin bacteria.
Q & A
Basic: What are the standard methodologies for synthesizing and purifying citric acid monoester with propylene glycol in laboratory settings?
Answer:
The synthesis of citric acid monoester with propylene glycol typically employs direct esterification (reacting citric acid with propylene glycol using acid/alkaline catalysts) or interesterification (using fats and catalysts). Direct esterification yields a mixture of monoesters and diesters, while interesterification produces monoesters alongside monoglycerides and diglycerides . Purification involves molecular distillation to isolate the monoester, achieving ≥90% purity. Reaction parameters (e.g., temperature, catalyst type) must be optimized to minimize diesters and byproducts. For reproducibility, track hydroxyl value (ASTM D1957) and saponification value (USP Appendix VII) during synthesis .
Basic: How can researchers quantify monoester content and assess purity in citric acid-propylene glycol esters?
Answer:
Quantification involves:
- Saponification Value : Reacts esters with KOH; residual KOH titrated to determine ester content (Appendix VII, USP) .
- Hydroxyl Value : Measures free hydroxyl groups via acetylation and titration (ASTM D1957).
- Chromatography : GC or HPLC separates monoesters from diesters and free acids. Calculate monoester percentage using peak area ratios (e.g., ), where = free propylene glycol + fatty acids .
Advanced: How can conflicting data on metabolic byproducts (e.g., lactic acidosis risk) of citric acid-propylene glycol esters be resolved in preclinical studies?
Answer:
Discrepancies in metabolic studies often arise from species-specific metabolism (e.g., humans vs. rodents) and dosage thresholds . Design experiments with:
- Isotopic tracing : Use -labeled esters to track metabolic pathways (e.g., conversion to lactic acid via alcohol dehydrogenase) .
- Dose-response curves : Identify thresholds where lactic acid accumulation exceeds hepatic clearance capacity.
- In vitro models : Human hepatocyte assays reduce interspecies variability. Validate findings with clinical biomarkers (e.g., blood pH, lactate dehydrogenase) .
Advanced: What spectroscopic techniques are most effective for structural validation of citric acid-propylene glycol monoesters?
Answer:
- FTIR Spectroscopy : Identifies ester carbonyl () and hydroxyl () groups. Compare spectra with malonic/citric acid-propylene glycol deep eutectic solvents (DESs) to confirm esterification .
- NMR : NMR detects propylene glycol protons (δ 1.0–1.2 ppm) and citric acid methylene groups (δ 2.6–2.8 ppm). NMR confirms ester bond formation (δ 170–175 ppm) .
Basic: How do researchers evaluate the stability of citric acid-propylene glycol monoesters in pharmaceutical or cosmetic formulations?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months. Monitor ester hydrolysis via pH shifts and free citric acid quantification (HPLC) .
- Antioxidant Efficacy : Assess oxidative stability using Rancimat or OIT (Oxidation Induction Time) tests. Citric acid’s chelating properties reduce metal-catalyzed degradation .
Advanced: What experimental strategies optimize the use of citric acid-propylene glycol esters in green chemistry applications (e.g., deep eutectic solvents)?
Answer:
- DES Formulation : Combine citric acid-propylene glycol monoester with hydrogen bond donors (e.g., glycerol) at molar ratios 1:2–1:4. Characterize viscosity and polarity using Kamlet-Taft parameters .
- Solvent Performance : Test extraction efficiency for bioactive compounds (e.g., flavonoids) vs. traditional solvents. FTIR and DSC confirm DES integrity post-extraction .
Basic: What regulatory nomenclature and identifiers apply to citric acid-propylene glycol monoester in global databases?
Answer:
- INCI Name : Propylene Glycol Citrate (CAS 85252-24-0; EINECS 286-541-5) .
- Function : Classified as an emollient or stabilizer in cosmetics (EU Regulation 1223/2009) .
Advanced: How can researchers address variability in monoester functionality across synthesis methods (e.g., esterification vs. interesterification)?
Answer:
- Functionality Mapping : Compare emulsification capacity (HLB value) and thermal behavior (DSC) of monoesters from both methods. Direct esterification yields purer monoesters suitable for high-temperature applications .
- Process Optimization : Use response surface methodology (RSM) to balance catalyst concentration (e.g., ) and reaction time, minimizing diesters (<10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

